tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate
Overview
Description
Tert-Butyl (S)-(1-fluoro-3-methylbutan-2-yl)carbamate is a useful research compound. Its molecular formula is C10H20FNO2 and its molecular weight is 205.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl carbamates are used as intermediates in synthesizing biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in synthesizing omisertinib (AZD9291), a drug used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
Intermediate in Natural Product Synthesis
This compound serves as an intermediate in the synthesis of natural products like jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines. The synthesis process involves multiple steps including esterification and reduction (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Structural Studies
The crystal structures of tert-butyl carbamate derivatives have been studied, revealing insights into their hydrogen and halogen bonding patterns. These studies contribute to a better understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).
Use in Pharmaceutical Synthesis
Tert-butyl carbamates are used in synthesizing various pharmaceutical compounds. For example, the synthesis of epoxyketone, an intermediate of carfilzomib, a proteasome inhibitor used in cancer therapy, involves the use of tert-butyl carbamates (Qiu, Xia, & Sun, 2019).
Development of Inhibitors
These compounds have also been studied for their potential as inhibitors in various biological processes. For instance, 4-Amino-2-(substituted methyl)-2-butenoic acids derived from tert-butyl carbamates have been investigated as inhibitors of gamma-aminobutyric acid aminotransferase (Silverman, Durkee, & Invergo, 1986).
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-fluoro-3-methylbutan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZQMGKPXMKPN-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CF)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CF)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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